4-cyclohexyl-12,12-dimethyl-5-(3-methylbutylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
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Overview
Description
3-cyclohexyl-2-(isopentylsulfanyl)-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is a complex heterocyclic compound It features a unique structure that combines a pyrano-thieno-pyrimidine core with cyclohexyl and isopentylsulfanyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-2-(isopentylsulfanyl)-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of 2-aminothiophene-3-carboxamide derivatives with appropriate reagents under controlled conditions . The reaction conditions often include the use of formic acid or triethyl orthoformate as cyclizing agents .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes. These methods focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production .
Chemical Reactions Analysis
Types of Reactions
3-cyclohexyl-2-(isopentylsulfanyl)-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the isopentylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfur or nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
3-cyclohexyl-2-(isopentylsulfanyl)-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its heterocyclic core can be used in the design of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 3-cyclohexyl-2-(isopentylsulfanyl)-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4-ones: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrido[2,3-d]pyrimidin-5-ones: These compounds also have a fused heterocyclic system and are known for their diverse biological properties.
Uniqueness
The uniqueness of 3-cyclohexyl-2-(isopentylsulfanyl)-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one lies in its specific substituents and the combination of the pyrano-thieno-pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
351006-86-5 |
---|---|
Molecular Formula |
C22H32N2O2S2 |
Molecular Weight |
420.6g/mol |
IUPAC Name |
4-cyclohexyl-12,12-dimethyl-5-(3-methylbutylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C22H32N2O2S2/c1-14(2)10-11-27-21-23-19-18(16-12-22(3,4)26-13-17(16)28-19)20(25)24(21)15-8-6-5-7-9-15/h14-15H,5-13H2,1-4H3 |
InChI Key |
ATJPEWYYIXQLKF-UHFFFAOYSA-N |
SMILES |
CC(C)CCSC1=NC2=C(C3=C(S2)COC(C3)(C)C)C(=O)N1C4CCCCC4 |
Canonical SMILES |
CC(C)CCSC1=NC2=C(C3=C(S2)COC(C3)(C)C)C(=O)N1C4CCCCC4 |
Origin of Product |
United States |
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